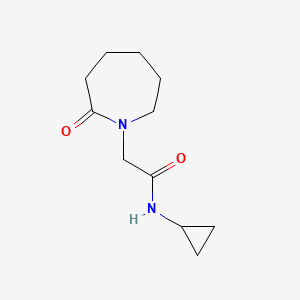
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its abbreviated name, EPPC, and has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
EPPC exerts its effects by binding to the 5-HT7 receptor and blocking its activity. This receptor is involved in the regulation of various neurotransmitters, including serotonin, and plays an important role in a range of physiological processes, including sleep, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPC are still being studied, but early research suggests that this compound may have a range of interesting effects on various systems in the body. For example, EPPC has been found to reduce the activity of certain enzymes involved in the metabolism of neurotransmitters, which may have implications for the treatment of certain psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPPC in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This makes it a valuable tool for studying the function of this receptor and its role in various physiological processes. However, one limitation of using EPPC is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on EPPC. One promising area of study involves the use of this compound as a tool for developing new treatments for psychiatric disorders that involve dysfunction of the 5-HT7 receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPC and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of EPPC typically involves a multi-step process that begins with the reaction of 2-methyl-6-propan-2-ylphenol with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with piperazine to form the desired carboxamide product. The final compound is typically purified through a combination of chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
EPPC has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of EPPC as a tool for studying the function of certain receptors in the brain. Specifically, EPPC has been found to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in a range of important physiological processes.
Propiedades
IUPAC Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-5-19-9-11-20(12-10-19)17(21)18-16-14(4)7-6-8-15(16)13(2)3/h6-8,13H,5,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGBPNWNBJBZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-methyl-6-propan-2-ylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)






![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)


